2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Overview
Description
KU-60019 is a potent and selective inhibitor of the Ataxia telangiectasia (A-T) mutated (ATM) protein . It has an IC50 value of 6.3 nM . KU-60019 is reported to be 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets in human glioma cells .
Synthesis Analysis
KU-60019 is an improved analogue of KU-55933 . It shares many of the structural, pharmacologic, and biological effects of KU-55933 .Molecular Structure Analysis
The molecular formula of KU-60019 is C30H33N3O5S . Its exact mass is 547.21 and its molecular weight is 547.67 .Chemical Reactions Analysis
KU-60019 is a potent inhibitor of ATM kinase . It blocks the phosphorylation of ATM substrate proteins .Physical and Chemical Properties Analysis
KU-60019 is a crystalline solid .Scientific Research Applications
Radiosensitization in Glioma Cells
KU-60019 has been identified as an effective agent in radiosensitizing glioma cells. It achieves this by inhibiting ATM kinase, which is vital in the cell cycle checkpoints and DNA repair mechanisms. Studies have shown that KU-60019 can effectively reduce radiation-induced phosphorylation of key ATM targets in human glioma cells. This specificity in targeting ATM kinase suggests potential applications in targeted cancer therapies, particularly for gliomas (Golding et al., 2009).
Impact on Prosurvival Signaling
The application of KU-60019 also involves its impact on prosurvival signaling pathways. Research indicates that it can reduce basal S473 AKT phosphorylation, suggesting that ATM kinase might regulate a protein phosphatase acting on AKT. This reduction in AKT phosphorylation and prosurvival signaling can have implications for controlling glioma growth and motility (Golding et al., 2009).
Influence on Glioma Cell Migration and Invasion
KU-60019 has shown potential in inhibiting glioma cell migration and invasion in vitro. This suggests that glioma growth and motility might be controlled by ATM via AKT, presenting a significant avenue for research in glioma treatment strategies (Golding et al., 2009).
Applications in Gene Editing
Beyond cancer research, KU-60019 has also found application in genetic engineering, particularly in increasing the frequency of 1-bp insertions in CRISPR-Cas9 mediated gene editing. This enhancement in precision editing offers promising avenues in therapeutic gene editing (Bermudez-Cabrera et al., 2021).
Enhancement of Chemotherapeutic Effects
KU-60019 has been reported to enhance the sensitivity of PTEN-deficient breast cancer cells to cisplatin, a chemotherapy drug. This suggests its potential role in creating synthetically lethal combinations for targeted cancer therapy (Li et al., 2018).
Mechanism of Action
Target of Action
KU-60019 is a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein . ATM is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair .
Mode of Action
KU-60019 acts by blocking the phosphorylation of ATM substrate proteins . It is highly selective for ATM, with little to no effect on a panel of 229 other kinases . This suggests that the ATM kinase is specifically targeted by KU-60019 .
Biochemical Pathways
The ATM kinase is involved in the DNA damage response (DDR). When KU-60019 inhibits ATM, it disrupts the DDR, leading to a reduction in AKT phosphorylation . This suggests that ATM might regulate a protein phosphatase acting on AKT . The inhibition of ATM by KU-60019 also affects prosurvival signaling pathways, including the insulin, AKT, and ERK pathways .
Result of Action
The inhibition of ATM by KU-60019 leads to several effects at the molecular and cellular levels. It reduces AKT phosphorylation and prosurvival signaling, inhibits migration and invasion of glioma cells, and effectively radiosensitizes human glioma cells . This suggests that KU-60019 could potentially be developed into an efficient radiosensitizer .
Action Environment
The action, efficacy, and stability of KU-60019 can be influenced by various environmental factors. It’s important to note that the effectiveness of KU-60019 can vary depending on the specific cellular environment, including the presence of other signaling molecules and the overall state of the cell .
Safety and Hazards
Future Directions
KU-60019 has been shown to be a potent chemosensitizer in combination with doxorubicin, therefore, it may provide a promising strategy for non-invasive breast cancer . It has also been identified as a compound capable of reproducibly increasing the fraction of 1-bp insertions relative to other Cas9 repair outcomes .
Biochemical Analysis
Biochemical Properties
KU-60019 plays a crucial role in biochemical reactions by inhibiting the activity of the ataxia telangiectasia mutated kinase. This kinase is essential for cell cycle checkpoints and DNA repair mechanisms. By inhibiting ataxia telangiectasia mutated kinase, KU-60019 disrupts the phosphorylation of key proteins involved in the DNA damage response. This compound interacts with various enzymes, proteins, and other biomolecules, including the protein kinase B (AKT) and extracellular signal-regulated kinases (ERK), thereby compromising their prosurvival signaling pathways .
Cellular Effects
KU-60019 exerts significant effects on various types of cells and cellular processes. In glioma cells, KU-60019 has been shown to inhibit migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, KU-60019 influences cell function by interfering with cell signaling pathways, such as the AKT and ERK pathways. This compound also affects gene expression and cellular metabolism by altering the phosphorylation status of key proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of KU-60019 involves the inhibition of ataxia telangiectasia mutated kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, including AKT and ERK. KU-60019 binds to the active site of ataxia telangiectasia mutated kinase, preventing its activation and subsequent phosphorylation of target proteins. This results in the disruption of DNA damage response, cell cycle checkpoints, and prosurvival signaling pathways, ultimately leading to increased sensitivity of cancer cells to radiation therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of KU-60019 have been observed to change over time. The compound exhibits stability under desiccating conditions and can be stored at -20°C. Over time, KU-60019 maintains its inhibitory effects on ataxia telangiectasia mutated kinase, leading to sustained disruption of DNA damage response and cell cycle checkpoints. Long-term studies have shown that KU-60019 continues to inhibit glioma cell migration and invasion, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of KU-60019 vary with different dosages in animal models. At lower doses, KU-60019 effectively inhibits ataxia telangiectasia mutated kinase activity and enhances the sensitivity of cancer cells to radiation therapy. At higher doses, KU-60019 may exhibit toxic or adverse effects, including potential off-target interactions with other kinases. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of ataxia telangiectasia mutated kinase activity and subsequent cellular effects .
Metabolic Pathways
KU-60019 is involved in metabolic pathways related to the DNA damage response and cell cycle regulation. This compound interacts with enzymes and cofactors involved in these pathways, including ataxia telangiectasia mutated kinase, AKT, and ERK. By inhibiting ataxia telangiectasia mutated kinase, KU-60019 affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, KU-60019 is transported and distributed through interactions with transporters and binding proteins. This compound is known to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ataxia telangiectasia mutated kinase. The localization and accumulation of KU-60019 are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
KU-60019 exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm. This localization is essential for its activity, as ataxia telangiectasia mutated kinase is predominantly found in these compartments. KU-60019 may undergo post-translational modifications that direct it to specific organelles, enhancing its inhibitory effects on ataxia telangiectasia mutated kinase and related signaling pathways .
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
Record name | KU-60019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-60019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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